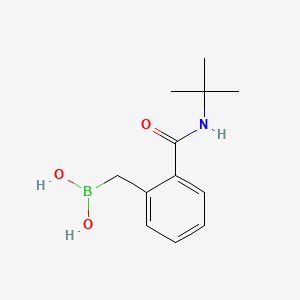

2,6-DIFLUOROBENZOIC-D3 ACID

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluorobenzoic acid is a chemical compound with the formula C7H4F2O2 . It is a major degradation product of diflubenzuron . It has been used in the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide and methyl 2,6-difluorobenzoate .

Synthesis Analysis

2,6-Difluorobenzoic acid has been synthesized using yttrium (III) ions and bicinchoninic acid (BCA). The presence of fluorinating agents, such as 2-fluorobenzoic acid (2-FBA), 2,6-difluorobenzoic acid (2,6-DFBA), and perfluorohexanoic acid (PFHxA) result in μ3-F bridged metal hexaclusters (Y6F8) that form a three-dimensional MOF (Y–BCA-3D). It was found that Y3+ can break highly stable C–F bonds in aromatic and aliphatic fluorinated compounds .Molecular Structure Analysis

The molecular structure of 2,6-Difluorobenzoic acid is available as a 2D Mol file or as a computed 3D SD file . The geometry of 2,6-difluorobenzoic acid was optimized using quantum chemical calculations .Chemical Reactions Analysis

Fluorinated benzoic acids, including 2,6-Difluorobenzoic acid, have received increasing attention as conservative tracers in petrochemical exploration and geochemical investigations due to their favorable physico-chemical properties .Physical And Chemical Properties Analysis

2,6-Difluorobenzoic acid has a molecular weight of 158.1023 . It is a solid substance with a melting point of 157-161 °C (lit.) .Safety and Hazards

2,6-Difluorobenzoic acid may cause skin irritation and serious eye irritation. It may be harmful if swallowed or inhaled, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,6-DIFLUOROBENZOIC-D3 ACID involves the conversion of a starting material into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,6-DIFLUOROBENZOIC ACID", "Deuterium oxide (D2O)", "Sodium deuteroxide (NaOD)", "Deuterated chloroform (CDCl3)" ], "Reaction": [ "Step 1: Dissolve 2,6-DIFLUOROBENZOIC ACID in deuterated chloroform and add a catalytic amount of deuterium oxide (D2O). Stir the mixture at room temperature for several hours to exchange the non-labile protons with deuterium atoms.", "Step 2: Evaporate the solvent under reduced pressure and dissolve the deuterated product in deuterated water.", "Step 3: Add sodium deuteroxide (NaOD) to the solution and stir at room temperature for several hours to replace the carboxylic acid proton with a deuterium atom.", "Step 4: Acidify the solution with hydrochloric acid (HCl) to precipitate the deuterated product.", "Step 5: Collect the precipitate by filtration and wash with water to obtain 2,6-DIFLUOROBENZOIC-D3 ACID as a white solid." ] } | |

CAS RN |

1219804-21-3 |

Molecular Formula |

C7H4F2O2 |

Molecular Weight |

161.122 |

IUPAC Name |

3,4,5-trideuterio-2,6-difluorobenzoic acid |

InChI |

InChI=1S/C7H4F2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)/i1D,2D,3D |

InChI Key |

ONOTYLMNTZNAQZ-CBYSEHNBSA-N |

SMILES |

C1=CC(=C(C(=C1)F)C(=O)O)F |

synonyms |

2,6-DIFLUOROBENZOIC-D3 ACID |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Pyrrolidinocarbonyl)phenyl]benzonitrile](/img/structure/B566870.png)

![5-Bromo-2-chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B566875.png)

![6-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B566876.png)

![5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B566877.png)

![2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B566878.png)

![N-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide](/img/structure/B566883.png)